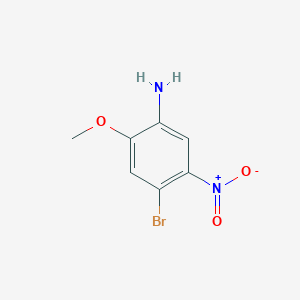

4-Bromo-2-methoxy-5-nitroaniline

Description

Significance and Context in Advanced Organic Synthesis

The strategic importance of 4-Bromo-2-methoxy-5-nitroaniline lies in its role as a versatile precursor in the construction of complex heterocyclic compounds. Its functional groups allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, and the bromine atom can participate in cross-coupling reactions, such as the Suzuki coupling. nih.gov

A notable application of this compound is in the synthesis of kinase inhibitors. nih.gov For example, it serves as a key starting material in the synthetic route for novel dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are implicated in non-small cell lung cancer. nih.govgoogle.com The synthesis involves a nitration reaction of 4-bromo-2-methoxyaniline (B48862) to yield this compound, which then undergoes further reactions to build the final inhibitor molecule. nih.govmdpi.com

The synthesis of this compound itself is a critical step. A common method involves the nitration of 4-bromo-2-methoxyaniline using potassium nitrate (B79036) in concentrated sulfuric acid at low temperatures. nih.govmdpi.com This process yields the desired product as a solid that can be purified for subsequent steps. nih.gov

Overview of Substituted Aromatic Aniline (B41778) Derivatives in Contemporary Chemical Research

Substituted anilines are a cornerstone of modern chemical research due to their wide-ranging applications. researchgate.net The properties and reactivity of the aniline core can be finely tuned by altering the number, type, and position of substituents on the aromatic ring. researchgate.netnih.gov This versatility has led to their use in diverse fields, from materials science to medicinal chemistry. researchgate.netresearchgate.net

In materials science, aniline derivatives are polymerized to create polyanilines (PANI) with specific electronic and morphological properties. researchgate.netnih.govrsc.org Researchers have demonstrated that modifying aniline monomers with different substituents can alter the resulting polymer's solubility, electrical conductivity, and sensitivity for use in chemical sensors. researchgate.netnih.govrsc.org For example, the introduction of different substituents can change the polymer's surface morphology from a heterogeneous structure to a spherical one. nih.govrsc.org

In medicinal chemistry, substituted anilines are integral to the structure of numerous drugs. researchgate.net The ability to form hydrogen bonds and the relative ease of introducing various functional groups make them ideal scaffolds for designing molecules that can interact with biological targets. researchgate.netnih.gov Studies on 1,2,3-triazole derivatives of aniline, for instance, have explored how the position of substituents on the aniline ring affects properties like lipophilicity, a key parameter in drug design. nih.gov

Core Research Objectives and Scope for this compound Investigations

The primary research objective for investigating this compound is its utilization as an intermediate in the development of targeted pharmaceuticals. google.comgoogle.com Specifically, research has focused on its role in synthesizing potent and selective inhibitors for mutated forms of protein kinases, such as EGFR. google.comgoogle.com

The goal is to create therapeutic agents that are highly effective against cancer cells harboring specific mutations while exhibiting minimal inhibition of the wild-type (non-mutated) enzyme. google.comgoogle.com This selectivity is crucial for reducing the toxic side effects commonly associated with less-targeted cancer therapies, such as skin rashes and diarrhea. google.com

The scope of investigations involving this compound includes its use in the synthesis of 2-(2,4,5-substituted-anilino)pyrimidine compounds. google.comgoogle.com These compounds have shown high potency against activating and resistance mutations of EGFR. google.comgoogle.com Therefore, the continued study and application of this compound are directly linked to the quest for more effective and better-tolerated cancer treatments.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1421371-97-2 |

| Molecular Formula | C₇H₇BrN₂O₃ |

| SMILES Code | COC1=CC(Br)=C(N+=O)C=C1N |

Table 2: Synthetic Application of this compound

| Reaction | Precursor(s) | Reagents | Product | Research Context | Citation |

| Nitration | 4-bromo-2-methoxyaniline | KNO₃, H₂SO₄ | This compound | Synthesis of kinase inhibitors | nih.govmdpi.com |

| Suzuki Coupling | This compound, 4-pyridineboronic acid | Palladium(II)bis(triphenylphosphine) dichloride, Na₂CO₃ | 2-Methoxy-5-nitro-4-(pyridin-4-yl)aniline | Synthesis of EGFR/ALK inhibitors | nih.gov |

| Reaction with Pyrimidine (B1678525) Derivative | This compound, pyrimidine derivative | 2-pentanol | N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compound | Synthesis of selective protein kinase inhibitors | google.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASIUWXCQAIDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Methoxy 5 Nitroaniline

Multi-Step Synthesis Pathways for Aryl Halide Aniline (B41778) Derivatives

The construction of complex aryl halide aniline derivatives invariably involves a sequence of reactions to introduce the desired substituents onto the aromatic ring. The specific pathway is dictated by the directing effects of the substituents being added and those already present. A common strategy involves starting with a less complex aniline or benzene (B151609) derivative and sequentially introducing the required functional groups, often utilizing protecting groups to moderate reactivity and guide regioselectivity. For instance, a plausible route to 4-bromo-2-methoxy-5-nitroaniline could commence from 2-methoxy-5-nitroaniline (B165355), involving protection of the amine, followed by regioselective bromination, and concluding with deprotection.

Strategic Nitration of Aromatic Substrates

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group (–NO₂) onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already on the substrate. In the synthesis of precursors to the target molecule, such as 4-bromo-2-nitroanisole, the starting material is typically anisole (B1667542). brainly.com The methoxy (B1213986) group (–OCH₃) is a powerful ortho-, para-directing group. Therefore, nitration of anisole with a mixture of concentrated nitric and sulfuric acids preferentially yields 4-nitroanisole. brainly.com

To achieve a different substitution pattern, the order of reactions can be altered. For example, if 4-bromoanisole (B123540) is nitrated, the methoxy group directs the incoming nitro group primarily to the ortho position (position 2), yielding 4-bromo-2-nitroanisole. brainly.com In syntheses starting with an aniline derivative, the strongly activating amino group is often first protected, for example as an acetamide (B32628) (–NHCOCH₃). This prevents over-reaction and modifies its directing influence. For the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, a related compound, the precursor N-(4-fluoro-2-methoxyphenyl)acetamide is nitrated using fuming nitric acid in sulfuric acid at low temperatures (0-5°C). google.com The amide and methoxy groups direct the nitration to the desired position. google.com

Table 1: Comparison of Nitration Strategies

| Starting Material | Nitrating Agent | Key Directing Group(s) | Major Product |

|---|---|---|---|

| Anisole | HNO₃ / H₂SO₄ | -OCH₃ (o,p-directing) | 4-Nitroanisole brainly.com |

| 4-Bromoanisole | Br₂ / FeBr₃ then HNO₃ | -OCH₃ (o,p-directing) | 2-Bromo-4-nitroanisole brainly.com |

Regioselective Bromination Techniques in Aniline Scaffolds

Introducing a bromine atom at a specific position on an aniline ring requires careful selection of reagents and conditions to control regioselectivity. The amino group is a strong activating ortho-, para-director, which can lead to multiple bromination products. A practical method for the monobromination of anilines involves using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) with a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O). sci-hub.se This system allows for the regioselective bromination of various substituted anilines. sci-hub.se For example, the treatment of 2-nitroaniline (B44862) under these conditions yields primarily 4-bromo-2-nitroaniline (B116644). sci-hub.se

The choice of solvent can significantly influence the outcome of bromination. The electrophilic bromination of anilines with an electron-withdrawing group in the meta position using N-bromosuccinimide (NBS) shows a marked dependency on solvent polarity. lookchem.com By selecting an appropriate reaction medium, the regioselectivity of the bromination can be fine-tuned. lookchem.com Another effective reagent for the bromination of 2-nitroaniline is 2,4,4,6-tetrabromo-2,5-cyclohexadienone, which provides 4-bromo-2-nitroaniline in high yield when the reaction is conducted in dichloromethane (B109758) at low temperatures.

Etherification Strategies for Methoxy Group Introduction

The introduction of a methoxy group is typically achieved through etherification, most commonly a Williamson ether synthesis involving a phenoxide and a methylating agent. In the context of complex substituted anilines, this may require the synthesis of a phenol (B47542) precursor. An alternative approach involves nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring.

A patented process for a structurally similar compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), illustrates a relevant strategy. google.com The synthesis starts with 2,4-difluoro-1-nitrobenzene. The fluorine atom at the 2-position is more susceptible to nucleophilic substitution than the one at the 4-position. It is selectively replaced by a methoxy group using sodium methoxide (B1231860) in methanol, yielding 4-fluoro-2-methoxy-1-nitrobenzene. google.com This key intermediate, containing the methoxy group, is then carried through subsequent steps of reduction, acetylation, nitration, and deprotection to arrive at the final product. google.com This highlights a strategy where the methoxy group is introduced early in the synthetic sequence via nucleophilic substitution on a highly activated aromatic ring.

Selective Reduction of Nitro Groups to Primary Aromatic Amines

The reduction of a nitro group to a primary amine is a crucial step in the synthesis of aniline derivatives. wikipedia.org The challenge often lies in achieving this transformation chemoselectively, without affecting other reducible functional groups such as halogens or carbonyls. organic-chemistry.org

A variety of methods are available for this conversion. masterorganicchemistry.com

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgmasterorganicchemistry.com It is often clean and efficient, but catalyst choice is important to avoid dehalogenation of aryl halides.

Metal/Acid Reduction: Classic methods involve the use of an easily oxidized metal in acidic conditions, such as iron in acetic acid or hydrochloric acid (Béchamp reduction), or tin(II) chloride (SnCl₂). wikipedia.orgmasterorganicchemistry.com These methods are robust and tolerate many functional groups.

Transfer Hydrogenation: Formic acid can be used as a hydrogen donor in the presence of an iron-based catalyst to reduce nitroarenes to anilines under mild, base-free conditions. organic-chemistry.org

Other Reagents: Sodium hydrosulfite, sodium sulfide, or samarium diiodide can also be employed for the reduction of nitroaromatics. wikipedia.orgorganic-chemistry.org A system of NaBH₄ in the presence of a Ni(PPh₃)₄ complex has been shown to effectively reduce nitroaromatics to their corresponding amines, while being unable to do so on its own. jsynthchem.com

The selective reduction of dinitroarenes to nitroanilines can be achieved using sodium sulfide, demonstrating the high level of chemoselectivity possible with the right choice of reagents. wikipedia.org

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product in multi-step syntheses. Key factors include the choice of solvent, catalyst, temperature, and reaction time.

Solvent Effects and Catalysis in Aromatic Aniline Synthesis

Solvents can have a profound impact on reaction rates, selectivity, and yields. In the synthesis of anilines, the solvent's polarity can influence the solubility of reagents and the stability of intermediates. For instance, the regioselectivity of the bromination of meta-substituted anilines with NBS is highly dependent on the polarity of the reaction medium. lookchem.com The N-H stretching frequencies of N-substituted anilines, which can be related to hydrogen bonding and steric effects, show different behaviors in various solvents, confirming the significant role of the solvent environment. researchgate.net

Catalysis is at the heart of modern aniline synthesis. pku.edu.cn

Copper Catalysis: Copper catalysts, such as CuI or CuSO₄, are effective for C-N bond formation in amination reactions and for promoting reactions like oxidative bromination. sci-hub.seorganic-chemistry.org CuI-nanoparticles can catalyze the synthesis of anilines from aryl halides in the absence of organic solvents. organic-chemistry.org

Palladium Catalysis: Palladium-based catalysts are extensively used for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form anilines from aryl halides. organic-chemistry.orgresearchgate.net They are also highly effective for the hydrogenation of nitroarenes. acs.org The choice of ligand for the palladium center is critical for achieving high selectivity and suppressing side reactions. organic-chemistry.org

Other Metals: Nickel and iron-based catalysts also find application in aniline synthesis, particularly for hydrogenation and reduction reactions, offering potentially more economical and sustainable alternatives. organic-chemistry.orgacs.org

In continuous-flow hydrogenation systems for reducing nitrobenzene (B124822) to aniline, parameters such as temperature, flow rate, and catalyst type (e.g., Pd@SBA-15 vs. bulk Pd/C) are optimized to achieve near-quantitative yields. researchgate.net For example, increasing the reaction temperature from 40°C to 60°C can increase the aniline yield from 85% to 99%. researchgate.net

Table 2: Interactive Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride (B1165640) |

| Anisole |

| 4-Bromo-2-nitroaniline |

| 4-Bromo-2-nitroanisole |

| 4-Bromoanisole |

| 2,4-Difluoro-1-nitrobenzene |

| 4-Fluoro-2-methoxy-5-nitroaniline |

| 4-Fluoro-2-methoxy-1-nitrobenzene |

| 2-Methoxy-5-nitroaniline |

| N-(4-Bromo-2-methoxyphenyl)acetamide |

| N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide |

| N-(4-Fluoro-2-methoxyphenyl)acetamide |

| N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide |

| N-(2-Methoxyphenyl)acetamide |

| N-Bromosuccinimide |

| 2-Nitroaniline |

| 4-Nitroanisole |

| Sodium methoxide |

Precision Control of Temperature and Reagent Stoichiometry

The synthesis of this compound can be approached via two primary routes: the bromination of 2-methoxy-5-nitroaniline or the nitration of 4-bromo-2-methoxyaniline (B48862). In both pathways, the precise control of temperature and the stoichiometric ratio of reagents are critical to maximize the yield of the desired product and minimize the formation of impurities.

Nitration reactions are notoriously exothermic, and their control is crucial for both safety and selectivity. acs.orgbyjus.com The nitration of anilines, in particular, requires careful management as the reaction is typically performed in a strong acidic medium, which protonates the aniline to form the meta-directing anilinium ion. nih.gov To achieve the desired ortho-nitro product relative to the methoxy group and para to the bromine, the amino group is often protected as an acetanilide. This prevents the formation of the anilinium ion and leverages the ortho, para-directing effect of the acetylamino group.

For the nitration of a precursor like 4-bromo-2-methoxyacetanilide, a mixture of fuming nitric acid and concentrated sulfuric acid is commonly employed. prepchem.com Maintaining a low temperature, typically between 0-5°C, is essential to prevent over-nitration and thermal runaway. acs.orgat.ua The stoichiometry of the nitrating agent must be carefully controlled; an excess can lead to the formation of dinitro derivatives, while an insufficient amount will result in incomplete conversion.

Similarly, in the bromination step, temperature and stoichiometry are key. The bromination of anilines can be achieved using various reagents, including elemental bromine or N-bromosuccinimide (NBS). To prevent polybromination, the reaction is often carried out at low temperatures, and the amount of brominating agent is carefully measured. For instance, the bromination of 2-nitroaniline to yield 4-bromo-2-nitroaniline is conducted at temperatures ranging from 7°C to 25°C, with controlled addition of the brominating agent. thieme-connect.com

Table 1: Key Parameters for Controlled Synthesis

| Parameter | Nitration of 4-Bromo-2-methoxyacetanilide (Inferred) | Bromination of 2-Methoxy-5-nitroaniline (Inferred) |

| Temperature | 0-5°C | 0-25°C |

| Nitrating Agent | Fuming HNO₃ in H₂SO₄ | - |

| Brominating Agent | - | N-Bromosuccinimide (NBS) or Br₂ |

| Stoichiometry | Near 1:1 molar ratio of substrate to nitrating agent | Near 1:1 molar ratio of substrate to brominating agent |

| Control Strategy | Slow, dropwise addition of nitrating agent to a cooled solution of the substrate. | Portion-wise or slow addition of brominating agent at controlled temperature. |

Considerations for Industrial Scale-Up and Process Intensification

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges, primarily related to heat management, reaction kinetics, and safety. at.uaicheme.org The highly exothermic nature of nitration reactions poses a substantial risk of thermal runaway on a large scale. acs.orgat.ua

Process intensification offers a promising solution to these challenges. numberanalytics.comnumberanalytics.com This approach focuses on developing smaller, more efficient, and safer manufacturing processes. elsevier.com For the synthesis of nitroaromatics, continuous flow reactors are a key technology in process intensification. almacgroup.com

Benefits of Continuous Flow Reactors:

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, mitigating the risk of thermal runaway. almacgroup.com

Precise Temperature Control: Continuous flow systems enable precise and uniform temperature control throughout the reaction zone. almacgroup.com

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. nih.gov

Improved Selectivity and Yield: Precise control over residence time, temperature, and stoichiometry can lead to higher selectivity and yields compared to batch processes.

Seamless Integration: Multiple reaction steps, such as nitration and subsequent quenching or extraction, can be telescoped into a single, continuous process, reducing manual handling and potential for error. chemrxiv.org

A patent for the synthesis of the analogous 4-fluoro-2-methoxy-5-nitroaniline highlights a telescoped process in a continuous flow reactor, achieving high yield and throughput. google.com Similar strategies could be applied to the synthesis of this compound. The use of packed-bed reactors with immobilized catalysts for steps like hydrogenation (if a nitro group needs to be reduced in a synthetic sequence) is another example of process intensification that enhances safety and efficiency. chemrxiv.orgresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Processing for Nitration

| Feature | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor, risk of localized hot spots | Excellent, high surface-area-to-volume ratio |

| Safety | Higher risk of thermal runaway due to large volume | Inherently safer, small reaction volume |

| Control | Difficult to control temperature and mixing precisely | Precise control of temperature, residence time, and stoichiometry |

| Scalability | Complex, often requires re-optimization | Simpler, by "numbering-up" or running for longer times |

| Byproducts | Higher potential for side reactions and impurities | Often results in higher selectivity and purity |

Comparative Analysis of Synthetic Routes for Analogous Halogenated Nitroanilines

The synthesis of halogenated nitroanilines can be achieved through various strategies, depending on the desired substitution pattern and the specific halogen. The choice of synthetic route is often dictated by the directing effects of the substituents on the aromatic ring and the reactivity of the halogenating or nitrating agents.

For fluoro-analogs , such as 4-fluoro-2-methoxy-5-nitroaniline, a common route involves the nitration of N-protected 4-fluoro-2-methoxyaniline. google.com The protection of the amino group is crucial to direct the nitration to the desired position. Another method involves the nucleophilic aromatic substitution of a difluoro-nitro-aniline with sodium methoxide. chemicalbook.com

The synthesis of chloro-analogs , like 5-chloro-2-nitroaniline, can be achieved by the nitration of 3-chloroaniline (B41212) after protection of the amino group, followed by hydrolysis. mdpi.comgoogle.com An alternative industrial method involves the high-pressure amination of 2,4-dichloronitrobenzene. researchgate.net

For bromo-analogs , as discussed for the target molecule, the strategy involves either bromination of a pre-existing nitroaniline or nitration of a bromoaniline. A practical method for the regioselective bromination of anilines uses a copper sulfate catalyst with sodium bromide and sodium persulfate as the oxidant. thieme-connect.com

The synthesis of iodo-analogs , such as 2-iodo-5-nitroaniline, can be performed by the iodination of 5-nitroaniline using N-iodosuccinimide (NIS). chemicalbook.com Another approach involves the decarboxylative iodination of anthranilic acids. rsc.org

Table 3: Comparative Synthetic Routes for Halogenated Nitroanilines

| Compound | Starting Material | Key Reaction Step(s) | Key Reagents | Reference(s) |

| 4-Fluoro-2-methoxy-5-nitroaniline | N-(4-fluoro-2-methoxyphenyl)acetamide | Nitration, Deprotection | HNO₃/H₂SO₄, HCl | google.com |

| 5-Chloro-2-nitroaniline | 3-Chloroaniline | Formylation, Nitration, Hydrolysis | Formic Acid, HNO₃/Acetic Anhydride, NaOH | mdpi.comgoogle.com |

| 4-Bromo-2-nitroaniline | 2-Nitroaniline | Oxidative Bromination | CuSO₄, NaBr, Na₂S₂O₈ | thieme-connect.com |

| 2-Iodo-5-nitroaniline | 5-Nitroaniline | Iodination | N-Iodosuccinimide (NIS) | chemicalbook.com |

This comparative analysis demonstrates that while the overarching principles of electrophilic aromatic substitution are central to the synthesis of these compounds, the specific reagents and reaction conditions must be tailored to the unique electronic properties conferred by each halogen and other substituents on the aniline ring.

Mechanistic Investigations and Chemical Reactivity of 4 Bromo 2 Methoxy 5 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for substituted aromatic compounds. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. numberanalytics.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org

Influence of the Electron-Withdrawing Nitro Group on Aromatic Reactivity

The presence of strong electron-withdrawing groups (EWGs) is crucial for the activation of an aromatic ring towards nucleophilic attack. numberanalytics.comwikipedia.org The nitro group (-NO₂) is one of the most powerful activating groups for SNAr reactions. wikipedia.orgrsc.org Its strong -I (inductive) and -M (mesomeric or resonance) effects withdraw electron density from the benzene (B151609) ring, making it more electrophilic and susceptible to attack by nucleophiles. numberanalytics.comwikipedia.org

| Nitro Group Position Relative to Leaving Group | Effect on Meisenheimer Complex | Impact on Reaction Rate |

|---|---|---|

| Ortho/Para | Strong resonance stabilization of the negative charge. wikipedia.orglibretexts.org | Significant acceleration. numberanalytics.commasterorganicchemistry.com |

| Meta | Weaker inductive stabilization; no direct resonance stabilization. libretexts.orglibretexts.org | Minor acceleration compared to unsubstituted ring, but much slower than ortho/para substitution. masterorganicchemistry.com |

Role of the Bromine Substituent in Directed Aromatic Substitution

In SNAr reactions, the halogen atom typically serves as the leaving group. The nature of the halogen can influence the reaction rate. Contrary to the trend observed in SN2 reactions, the leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. wikipedia.org

While bromine is a good leaving group, its role in directing the position of substitution is secondary to its function as the group being displaced. numberanalytics.com The regioselectivity of the nucleophilic attack is primarily determined by the activating groups, namely the nitro group. nih.gov Therefore, in a potential SNAr reaction involving 4-Bromo-2-methoxy-5-nitroaniline, the bromine atom at the C4 position is the most probable site of substitution by a strong nucleophile.

Electrophilic Aromatic Substitution (EAS) Reactivity Profile

Directing Effects of Amino and Methoxy (B1213986) Groups on Electrophilic Attack

The amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating groups in electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.com Both groups possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be donated to the benzene ring through the resonance (+M) effect. libretexts.orglibretexts.org This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comquora.com

This resonance effect is most pronounced at the ortho and para positions relative to the substituent. libretexts.orgyoutube.com Consequently, the amino and methoxy groups are strong ortho, para-directors, meaning they direct incoming electrophiles to these positions. libretexts.orglibretexts.org The stabilization of the cationic intermediate (the arenium ion or sigma complex) is greatest when the electrophile attacks at the ortho or para positions, as this allows for resonance structures where the positive charge is delocalized onto the heteroatom (N or O). organicchemistrytutor.comlibretexts.org

| Substituent Group | Classification | Directing Effect | Reason |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Strong +M (resonance) effect donates electron density to the ring. libretexts.org |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Strong +M (resonance) effect donates electron density to the ring. organicchemistrytutor.comlibretexts.org |

| -Br (Bromo) | Weakly Deactivating | Ortho, Para | Inductive withdrawal (-I) outweighs resonance donation (+M), but directs o,p. wikipedia.orglibretexts.org |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strong -I and -M effects withdraw electron density, destabilizing o,p intermediates. wikipedia.orglibretexts.org |

Regioselectivity in Electrophilic Functionalization of the Aromatic Ring

In this compound, the regioselectivity of an electrophilic attack is determined by the cumulative effects of all four substituents. The powerful activating and ortho, para-directing effects of the amino group at C1 and the methoxy group at C2 will dominate over the deactivating effects of the nitro and bromo groups.

The available positions for electrophilic attack are C3 and C6.

Position C6: This position is ortho to the strongly activating amino group and meta to the methoxy group. It is also ortho to the deactivating nitro group.

Position C3: This position is ortho to the methoxy group and meta to the amino group. It is para to the deactivating nitro group.

Given that the amino group is generally a stronger activator than the methoxy group, the position ortho to the amino group (C6) would be highly activated. However, this position is also ortho to the strongly deactivating nitro group, which would sterically and electronically disfavor attack. The methoxy group strongly activates its ortho position (C3). Therefore, the most likely site for electrophilic substitution would be the C3 position, which is activated by the methoxy group and is not as sterically hindered or electronically deactivated as the C6 position. Experimental studies on similarly substituted rings are often required to definitively determine the major product. nih.gov

Chemical Transformations Involving the Amino Group

The amino group (-NH₂) is a versatile functional group that can undergo a variety of chemical transformations. One common reaction is acetylation , the reaction with acetic anhydride (B1165640) or acetyl chloride. In the context of multi-substituted anilines, acetylation is often employed as a protective strategy. quora.com The resulting acetamido group (-NHCOCH₃) is less activating and bulkier than the amino group. This moderation of reactivity can prevent oxidation of the ring and control regioselectivity during subsequent reactions like nitration or halogenation. quora.com

Another fundamental transformation of the aromatic amino group is diazotization . This involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻). Aryl diazonium salts are highly valuable synthetic intermediates that can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer, Schiemann, and other related reactions. This provides a synthetic route to a vast array of aromatic compounds that may not be accessible through direct substitution.

Diazotization Reactions and Derivative Formation

The primary amine functionality of this compound allows it to undergo diazotization, a pivotal reaction for the synthesis of a wide array of aromatic derivatives. This process involves treating the aniline (B41778) with a nitrous acid source, typically sodium nitrite (NaNO₂) in the presence of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

While specific studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from closely related compounds. For instance, the diazotization of 2-methoxy-5-nitroaniline (B165355) is a well-documented procedure. In a typical reaction, the aniline is dispersed in an aqueous acidic solution and treated with sodium nitrite to form the corresponding diazonium salt. The presence of the electron-withdrawing nitro and bromo groups on the ring of this compound would stabilize the diazonium salt intermediate compared to more electron-rich anilines.

The generated diazonium salt is a versatile intermediate. It can be subsequently used in coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form azo dyes. For example, a diazonium salt solution derived from a substituted nitroaniline can be added to a solution of another aromatic compound, like 3-chloroaniline (B41212) in acetic acid, to yield a dis-azo product. The reaction is carefully controlled to maintain the low temperature required for the stability of the diazonium ion until it reacts with the coupling partner.

Table 1: Representative Conditions for Diazotization of a Substituted Nitroaniline

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-Methoxy-5-nitroaniline | |

| Acid | Concentrated H₂SO₄ | |

| Nitrite Source | Sodium Nitrite (NaNO₂) | |

| Temperature | 0–5 °C |

Acylation and Related N-Functionalization Strategies

The amino group of this compound is readily susceptible to N-functionalization reactions, most notably acylation. Acylation serves not only to introduce new functional groups but also as a protective strategy in multi-step syntheses to moderate the reactivity of the amino group and direct subsequent electrophilic substitution.

The acetylation of a structurally similar compound, 4-methoxy-2-nitroaniline (B140478), provides a clear example of this transformation. smolecule.com This reaction is typically achieved by treating the aniline with an acylating agent like acetic anhydride, often in a solvent such as glacial acetic acid. smolecule.com The reaction proceeds at room temperature over several hours, yielding the corresponding N-acetylated product, N-(4-methoxy-2-nitrophenyl)acetamide. smolecule.com This process underscores a common and efficient method for modifying the aniline nitrogen. In some industrial applications, acylation of related anilines is carried out at elevated temperatures to increase the reaction rate. google.com

The purpose of this N-functionalization is often to protect the amino group from oxidation or other undesired side reactions during subsequent synthetic steps, such as nitration or halogenation on a different part of the molecule.

Table 2: Example of N-Acetylation of a Substituted Nitroaniline

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 4-Methoxy-2-nitroaniline | smolecule.com |

| Acylating Agent | Acetic Anhydride | smolecule.com |

| Solvent | Glacial Acetic Acid | smolecule.com |

| Temperature | Room Temperature | smolecule.com |

| Reaction Time | 18 hours | smolecule.com |

Redox Chemistry of the Nitro Group in the Aromatic System

The nitro group (-NO₂) is a prominent feature in the electronic landscape of this compound, acting as a strong electron-withdrawing group. It is also the primary site for redox activity within the molecule. The reduction of the nitro group is a fundamental transformation, often leading to the corresponding amine, which is a key precursor for the synthesis of more complex molecules like benzimidazoles. google.com

The conversion of an aromatic nitro group to a primary amine (-NH₂) is a widely utilized reaction in organic synthesis. wikipedia.org A variety of reducing agents and conditions can be employed, with the choice often dictated by the presence of other functional groups in the molecule. For a substrate like this compound, a key challenge is chemoselectivity—reducing the nitro group without causing reductive cleavage of the carbon-bromine bond (de-bromination).

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.org It is a clean and efficient method, though care must be taken to avoid dehalogenation. Bimetallic nanoparticle catalysts, such as Cu-Ni systems, have also been developed for the hydrogenation of substituted nitroanilines. rsc.org

Metal-Acid Systems: Classic reduction methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid or acetic acid. smolecule.comwikipedia.org These systems are robust and widely used on an industrial scale. wikipedia.org

Sulfide and Hydrosulfite Reagents: Reagents like sodium sulfide, sodium hydrosulfite, or sodium metabisulfite (B1197395) can achieve reduction under specific conditions. google.comwikipedia.org Notably, sodium metabisulfite has been reported as a special reducing agent for 4-bromo-2-nitroaniline (B116644), effectively yielding 4-bromo-1,2-benzenediamine while minimizing the loss of the bromine substituent. google.com

The major product from the complete reduction of the nitro group in this compound would be 4-bromo-2-methoxy-1,5-diaminobenzene. The resulting diamine is a valuable building block, particularly for the synthesis of heterocyclic compounds.

Table 3: Common Methods for the Reduction of Aromatic Nitro Compounds

| Method | Typical Reagents/Catalyst | Key Features | Source(s) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni, PtO₂ | High efficiency, clean reaction. | wikipedia.org |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/AcOH | Widely used, cost-effective. | smolecule.comwikipedia.org |

| Transfer Hydrogenation | Hydrazine, Formic Acid | Avoids high-pressure H₂ gas. | wikipedia.orgorganic-chemistry.org |

Derivatization and Functionalization Chemistry of 4 Bromo 2 Methoxy 5 Nitroaniline

Synthesis of Architecturally Complex Organic Compounds as Building Blocks

4-Bromo-2-methoxy-5-nitroaniline is a key starting material in the synthesis of more intricate molecular architectures that are, in turn, used to construct advanced materials and bioactive compounds. The strategic positioning of its functional groups allows for sequential and selective reactions, making it a powerful tool for organic chemists.

Precursor Role in Advanced Pharmaceutical Scaffolds

The benzimidazole (B57391) scaffold is a prominent feature in many pharmaceutical agents, particularly as kinase inhibitors in targeted cancer therapy. semanticscholar.orgresearchgate.netnih.govresearchgate.net The synthesis of these scaffolds often involves the reductive cyclization of ortho-diaminoarenes with various reagents. This compound, after reduction of its nitro group to an amine, provides a substituted ortho-phenylenediamine. This intermediate can then be reacted to form benzimidazole-based structures, which are integral to the development of novel therapeutic agents, including those for glaucoma. nih.gov The substituents originally present on the aniline (B41778) ring (bromo and methoxy) offer further points for diversification, allowing for the fine-tuning of the pharmacological properties of the final drug candidate.

Utility in the Synthesis of Specialty Chemicals and Functional Materials

The unique electronic properties of nitroaniline derivatives make them suitable for applications in materials science, particularly in the field of organic electronics. Substituted anilines are utilized in the synthesis of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netjmaterenvironsci.comnih.govcrimsonpublishers.com The charge-transfer characteristics of molecules derived from this compound can be tailored through chemical modifications, influencing the performance of the resulting organic semiconductor materials. The presence of the bromo group allows for further elaboration of the molecular structure through cross-coupling reactions, enabling the creation of complex conjugated systems with specific optoelectronic properties.

Application in the Preparation of Dyes, Pigments, and Agrochemical Precursors

Nitroanilines are classical precursors in the synthesis of azo dyes. iiste.orgnih.govnih.govorientjchem.orgijirset.com The amino group of this compound can be diazotized and then coupled with various aromatic compounds to produce a wide range of disperse dyes. The substituents on the aniline ring influence the color, fastness, and application properties of the resulting dyes. For instance, the methoxy (B1213986) group can act as an auxochrome, modifying the color of the dye. Disazo disperse dyes have been synthesized from similar bromoaniline and methoxy-nitroaniline precursors for dyeing polyester (B1180765) fabrics. iiste.orgorientjchem.org While direct synthesis of agrochemicals from this compound is not extensively documented in the provided results, its structural motifs are present in some herbicides and fungicides, suggesting its potential as a precursor in this field.

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom in this compound is a key handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

One of the most powerful methods for creating carbon-carbon bonds is the Suzuki-Miyaura coupling. libretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide. The bromine atom of this compound can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or their esters to introduce new aryl or alkyl substituents at the 4-position.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.orgnih.govresearchgate.net This palladium-catalyzed reaction couples an amine with an aryl halide. The bromine atom of this compound can be coupled with a wide range of primary and secondary amines to introduce new amino substituents. The reaction conditions can be tuned to accommodate the other functional groups present in the molecule.

Below is a table summarizing these key cross-coupling reactions:

| Reaction Name | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | This compound, Organoboron reagent | Palladium catalyst, Base | C-C |

| Buchwald-Hartwig Amination | This compound, Amine | Palladium catalyst, Ligand, Base | C-N |

Formation of Heterocyclic Systems from this compound Precursors

The functional groups of this compound provide multiple pathways for the synthesis of various heterocyclic systems. A common strategy involves the reduction of the nitro group to an amine, generating an in situ ortho-phenylenediamine derivative which can then undergo cyclization reactions.

This approach is widely used for the synthesis of benzimidazoles. semanticscholar.orgresearchgate.netnih.govresearchgate.netnih.gov After reduction of the nitro group, the resulting 1,2-diamino compound can be condensed with aldehydes, carboxylic acids, or their derivatives to form the benzimidazole ring system. The remaining bromo and methoxy substituents on the benzene (B151609) ring can be further modified to generate a library of substituted benzimidazoles for various applications, including as protein kinase inhibitors. nih.gov

Strategies for Targeted Functionalization and Chemical Modification

The presence of multiple functional groups on the this compound ring presents both a challenge and an opportunity for selective chemical transformations. The development of chemoselective reactions is crucial for the targeted functionalization of this molecule.

A key transformation is the selective reduction of the nitro group to an amine without affecting the bromine atom. sci-hub.st This is often a critical step in the synthesis of heterocyclic compounds like benzimidazoles. Various reducing agents and catalytic systems have been developed to achieve this chemoselectivity.

Further functionalization can be achieved through reactions targeting the amino and methoxy groups. For instance, selective N-alkylation of the amino group can be performed, though the presence of other reactive sites requires careful selection of reagents and reaction conditions. google.comchemicalbook.comsigmaaldrich.comnih.gov Similarly, O-demethylation of the methoxy group can be achieved using specific reagents, providing a phenolic hydroxyl group that can be used for further derivatization.

The interplay of the electronic effects of the different substituents governs the reactivity of the aromatic ring towards electrophilic and nucleophilic aromatic substitution reactions. This allows for a degree of control over the position of further substitution, enabling the synthesis of highly functionalized aniline derivatives. The ability to perform these transformations selectively is a testament to the versatility of this compound as a building block in organic synthesis. nih.gov

Theoretical and Computational Chemistry Studies on 4 Bromo 2 Methoxy 5 Nitroaniline

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By modeling the electron density, DFT calculations can accurately predict molecular geometries, energies, and a host of other chemical properties, providing a foundational understanding of a compound like 4-Bromo-2-methoxy-5-nitroaniline.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, the molecule's bond lengths, bond angles, and dihedral angles are adjusted until the lowest energy conformation is found. For substituted anilines, intramolecular hydrogen bonding can play a significant role in determining the final, most stable geometry. researchgate.net In the case of this compound, interactions between the amino (-NH2), methoxy (B1213986) (-OCH3), and nitro (-NO2) groups would be critical in defining its preferred spatial arrangement.

Table 1: Predicted Optimized Geometrical Parameters for a Related Compound (2-methoxy-4-nitroaniline) This table presents typical data obtained from DFT geometry optimization for a structurally similar molecule to illustrate the expected output for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amino) | 1.37 Å |

| C-N (nitro) | 1.46 Å | |

| C-O (methoxy) | 1.35 Å | |

| C-Br | (Not available for this analogue) | |

| Bond Angle | C-C-N (amino) | 121.5° |

| C-C-N (nitro) | 118.9° | |

| C-C-O (methoxy) | 125.1° | |

| Data derived from studies on analogous compounds. scispace.com |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. wuxiapptec.commaterialsciencejournal.org Analysis of the HOMO-LUMO gap for this compound would reveal its potential for charge transfer, which is fundamental to its electronic and optical behavior.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Aniline (B41778) Derivatives This table shows calculated values for similar molecules, providing context for the expected electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-nitroaniline researchgate.net | -6.68 | -2.44 | 4.24 |

| 2-methoxy-4-nitroaniline (B147289) scispace.com | -8.54 | -5.02 | 3.52 |

| Values obtained via DFT calculations from cited literature. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). tci-thaijo.org These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the electron-withdrawing nitro group, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating a site for nucleophilic interaction.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Related Compound This table illustrates typical stabilization energies from NBO analysis on a molecule with similar functional groups, "(E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol". researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 20.36 |

| LP(O1) | π(C5-C6) | 25.10 |

| LP(N1) | π*(C1-C6) | 50.85 |

| LP denotes a lone pair. E(2) measures the intensity of the interaction between electron donors and acceptors. researchgate.net |

Prediction and Characterization of Non-linear Optical (NLO) Properties

Molecules that exhibit a strong non-linear optical (NLO) response are in high demand for applications in modern photonics, including optical data processing and telecommunications. dntb.gov.uadtic.mil The NLO properties of organic molecules are often associated with a π-conjugated system substituted with electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer. The structure of this compound, featuring donor (amino, methoxy) and acceptor (nitro) groups, makes it a candidate for NLO activity.

The primary measure of a molecule's potential for second-order NLO applications is its first hyperpolarizability (βtot). This property can be reliably calculated using DFT methods. A large βtot value suggests a significant NLO response. The magnitude of βtot is highly dependent on the efficiency of intramolecular charge transfer from the donor to the acceptor groups through the π-system. For comparison, the calculated βtot of a candidate material is often compared to that of a standard NLO material like urea (B33335). Computational studies on similar compounds have shown that substituted anilines can possess first hyperpolarizability values many times greater than urea, indicating promising NLO potential. researchgate.net

Table 4: Calculated First Hyperpolarizability (βtot) for a Related Compound This table compares the calculated βtot of a related compound, "(E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol", to urea to provide context for the potential NLO response of this compound.

| Compound | βtot (x 10-30 esu) |

| Urea (Reference) | 0.37 |

| Related Bromo-methoxy Compound researchgate.net | 15.24 |

| A higher βtot value indicates a stronger potential for NLO applications. |

Correlation of Molecular Structure with Observed NLO Behavior

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino (-NH2) and methoxy (-OCH3) groups act as electron donors, while the nitro (-NO2) group serves as a strong electron acceptor. The bromine atom (-Br) also influences the electronic properties through its inductive and resonance effects.

The key parameter characterizing the molecular NLO response is the first hyperpolarizability (β). Theoretical studies on similar nitroaniline derivatives have consistently shown that the magnitude of β is highly dependent on the intramolecular charge transfer (ICT) from the donor to the acceptor groups. orientjchem.orgresearchgate.net Density Functional Theory (DFT) calculations are a common tool to compute the hyperpolarizability of such molecules.

Computational models predict that the arrangement of these substituents in this compound leads to a significant first hyperpolarizability. The extended π-conjugation across the benzene (B151609) ring facilitates the charge transfer upon excitation, which is a primary determinant of the NLO activity.

Table 1: Comparison of Calculated First Hyperpolarizability (β) for Related Nitroaniline Derivatives

| Compound | Donor Group(s) | Acceptor Group | Calculated β (10⁻³⁰ esu) |

| para-Nitroaniline | -NH₂ | -NO₂ | 34.5 |

| 2-Methyl-4-nitroaniline (B30703) | -NH₂, -CH₃ | -NO₂ | 45.2 |

| 2-Methoxy-4-nitroaniline | -NH₂, -OCH₃ | -NO₂ | 52.8 |

| This compound | -NH₂, -OCH₃ | -NO₂, -Br | Estimated to be significant |

Note: The β values are representative and can vary based on the computational method and basis set used. The value for this compound is an estimation based on the trends observed in related molecules.

Solvation Models and Theoretical Analysis of Solvent Effects on Reactivity and Spectroscopic Properties

The chemical reactivity and spectroscopic properties of a molecule can be significantly influenced by its solvent environment. Solvation models in computational chemistry are used to simulate these effects. For polar molecules like this compound, the interaction with solvent molecules can alter the electronic distribution and, consequently, the energy levels of the ground and excited states.

Theoretical analyses often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. These models can predict the solvatochromic shifts observed in the UV-Vis absorption spectra of the compound in different solvents. orientjchem.orgacs.org For push-pull systems like this compound, a red shift (bathochromic shift) in the absorption maximum is typically observed as the solvent polarity increases. This is attributed to the greater stabilization of the more polar excited state compared to the ground state. researchgate.netnih.govnih.gov

The reactivity of this compound is also subject to solvent effects. For instance, in nucleophilic aromatic substitution reactions, the polarity of the solvent can influence the reaction rates by stabilizing or destabilizing the transition states. Theoretical models can calculate the activation energies of reaction pathways in different solvents, providing insights into the reaction mechanism.

Table 2: Predicted Solvatochromic Shifts for a Representative Nitroaniline in Various Solvents

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

| n-Hexane | 1.88 | 350 |

| Dichloromethane (B109758) | 8.93 | 375 |

| Ethanol | 24.55 | 390 |

| Acetonitrile | 37.5 | 385 |

| Water | 80.1 | 410 |

Note: The values are illustrative for a typical push-pull nitroaniline and demonstrate the general trend of solvatochromism.

Quantum Chemical Calculations for Validation of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are a powerful tool for the interpretation and validation of experimental spectroscopic data. Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties, including vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. By optimizing the molecular geometry of this compound and performing a frequency calculation, a set of theoretical vibrational modes and their corresponding intensities can be obtained. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Substituted Aniline

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FTIR) | Assignment |

| ν(N-H) symmetric | 3410 | 3415 | N-H stretching |

| ν(N-H) asymmetric | 3505 | 3500 | N-H stretching |

| ν(C-H) aromatic | 3050 | 3055 | C-H stretching |

| ν(NO₂) symmetric | 1340 | 1342 | NO₂ stretching |

| ν(NO₂) asymmetric | 1525 | 1528 | NO₂ stretching |

| ν(C-O) | 1250 | 1255 | C-O stretching |

| ν(C-Br) | 680 | 685 | C-Br stretching |

NMR Chemical Shifts: The prediction of NMR chemical shifts is another important application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). ucl.ac.uk

Theoretical calculations can help in assigning the signals in ¹H and ¹³C NMR spectra, especially for complex molecules where spectral overlap can occur. By comparing the calculated chemical shifts with the experimental spectrum, the structural assignment can be confirmed.

Table 4: Illustrative Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Predicted Environment |

| C1 (-NH₂) | 145.2 | Aromatic, attached to NH₂ |

| C2 (-OCH₃) | 152.8 | Aromatic, attached to OCH₃ |

| C3 | 115.6 | Aromatic C-H |

| C4 (-Br) | 112.1 | Aromatic, attached to Br |

| C5 (-NO₂) | 140.5 | Aromatic, attached to NO₂ |

| C6 | 118.9 | Aromatic C-H |

| -OCH₃ | 56.3 | Methoxy carbon |

Note: These are hypothetical calculated values based on typical shifts for similar aromatic compounds and serve to illustrate the application of computational methods.

Applications and Future Research Directions

Intermediate in High-Value Synthetic Organic Chemistry

The reactivity of 4-Bromo-2-methoxy-5-nitroaniline makes it an ideal starting material or intermediate in multi-step organic syntheses. The presence of an amino group allows for diazotization and coupling reactions, the nitro group can be reduced to an amine, and the bromo substituent provides a site for cross-coupling reactions, enabling the construction of complex molecular architectures.

Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, forming the core of numerous drugs. nih.gov The scaffold of this compound is a valuable building block for creating new pharmaceutical agents and drug analogs. While direct applications of the title compound are emerging, the utility of its structural motifs is well-established through related molecules. For instance, the closely related compound 4-fluoro-2-methoxy-5-nitroaniline (B580436) serves as a key starting material in the synthesis of Osimertinib, a kinase inhibitor used in cancer therapy. google.com Similarly, derivatives of 2-methoxy-5-nitroaniline (B165355) have been used to create potent inhibitors of the kinase CSNK2A, which has antiviral activity. nih.gov

The broader family of nitroanilines has shown promise in therapeutic research. 4-Bromo-2-nitroaniline (B116644), a related precursor, has been identified as an inhibitor of histone deacetylase (HDAC), a class of enzymes implicated in cancer cell growth. biosynth.com These examples underscore the potential of this compound as a scaffold for developing new drugs, particularly in oncology and virology. The specific combination of substituents could offer advantages in modulating properties like target binding, selectivity, and metabolic stability.

Table 1: Examples of Structurally Related Nitroanilines in Pharmaceutical Research

| Compound | Therapeutic Target/Application | Role of Compound | Reference |

| 4-Fluoro-2-methoxy-5-nitroaniline | Epidermal Growth Factor Receptor (EGFR) | Key starting material for Osimertinib | google.com |

| 2-Methoxy-5-nitroaniline | Casein Kinase 2 (CSNK2A) | Precursor for kinase inhibitors with antiviral activity | nih.gov |

| 4-Bromo-2-nitroaniline | Histone Deacetylase (HDAC) | Identified as an HDAC inhibitor with anti-cancer potential | biosynth.com |

Azo dyes, characterized by the (-N=N-) linkage, represent the largest class of synthetic colorants used across various industries. orientjchem.org The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich partner. This compound, with its primary amine group, is an excellent candidate for this process. Its derivatives are precursors to a wide range of colors.

Research has demonstrated that precursors like 2-methoxy-5-nitroaniline are used to synthesize disazo disperse dyes that show good color yield and fastness on polyester (B1180765) and nylon fabrics. orientjchem.org Furthermore, 2-methoxy-4-nitroaniline (B147289) is a known precursor for the commercial Pigment Yellow 74. wikipedia.org The historical synthesis of the famous dye Tyrian purple (6,6′-dibromoindigo) also relies on an intermediate derived from 4-bromo-2-nitroaniline. nih.gov The presence of the nitro group (an auxochrome) and the bromo and methoxy (B1213986) groups on the this compound backbone allows for the fine-tuning of the resulting dye's color, intensity, and stability, making it a valuable intermediate for creating advanced organic dyes and pigments for textiles, inks, and other applications. orientjchem.orgjayfinechem.com

Table 2: Application of Related Anilines in Dye Synthesis

| Precursor Compound | Resulting Dye/Pigment Class | Application | Reference |

| 2-Methoxy-5-nitroaniline | Disazo disperse dyes | Dyeing of polyester and nylon 66 fabrics | orientjchem.org |

| 2-Methoxy-4-nitroaniline | Azo pigments | Precursor to Pigment Yellow 74 | wikipedia.org |

| 4-Bromo-2-nitroaniline | Indigo dyes | Intermediate in the synthesis of Tyrian purple | nih.gov |

Potential in Materials Science: Organic Non-linear Optics and Semiconductor Research

Organic molecules with large nonlinear optical (NLO) properties are of significant interest for applications in optical data processing, telecommunications, and optical computing. jhuapl.edu Materials with high second-harmonic generation (SHG) efficiency are particularly sought after. The key requirement for a molecule to exhibit SHG is a non-centrosymmetric crystal structure. dtic.mil

Substituted nitroanilines are a cornerstone of NLO research. For example, 2-methyl-4-nitroaniline (B30703) (MNA) is a well-known NLO material. jhuapl.edu Research on the related compound 4-methoxy-2-nitroaniline (B140478) has involved growing single crystals and analyzing their optical properties, including NLO characteristics, using techniques like Z-scan. researchgate.net Interestingly, some molecules that crystallize in a centrosymmetric form and thus show no SHG activity, such as p-nitroaniline, can have their NLO properties "switched on" by incorporating them into a non-centrosymmetric host material. dtic.mil

Given that this compound possesses a combination of strong electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, it has a large molecular hyperpolarizability, a key requirement for NLO activity. The challenge lies in achieving a non-centrosymmetric crystal packing. Future research could focus on crystallization engineering or inclusion in host-guest assemblies to unlock the NLO potential of this compound. dtic.milrsc.org While less explored, the conjugated electronic structure also suggests potential for investigation in organic semiconductor applications.

Table 3: Non-linear Optical (NLO) Research on Related Nitroanilines

| Compound | NLO Property Studied | Key Finding | Reference |

| 4-Methoxy-2-nitroaniline | Second- and Third-Order NLO | Single crystals grown for optical applications; Z-scan analysis performed. | researchgate.net |

| p-Nitroaniline (NA) | Second-Harmonic Generation (SHG) | Exhibits strong SHG signal when included in an ALPO-5 host, despite being SHG-inactive in pure form. | dtic.mil |

| 2-Methyl-4-nitroaniline (MNA) | Second-Harmonic Generation (SHG) | A well-established organic NLO material used as a benchmark. | jhuapl.edu |

Exploration of Catalytic Applications and Ligand Design

The design of organic ligands is central to the development of transition metal catalysts. Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. The molecular structure of this compound features several potential donor sites—the nitrogen of the amino group and the oxygen of the methoxy group—which could act as a bidentate chelating ligand for various metal ions.

The related compound 4-bromo-2-nitroaniline has been utilized as a molecular docking ligand for metal ions like zinc and copper. biosynth.com This suggests that the aniline (B41778) scaffold is suitable for metal coordination. The electronic properties of a ligand derived from this compound would be heavily influenced by the electron-withdrawing nitro group and the bromo atom, which could be beneficial in certain catalytic cycles. Furthermore, the bromo substituent offers a handle for further modification, allowing for the synthesis of more complex ligand architectures, for example, through palladium-catalyzed cross-coupling reactions. This area remains largely unexplored and represents a promising direction for future research.

Emerging Research Avenues and Untapped Potential of this compound Derivatives

The true potential of this compound lies in its use as a versatile platform for generating a diverse library of derivatives with tailored properties. The functional groups present on the aromatic ring can be selectively modified to explore a wide chemical space.

Key emerging research avenues include:

Medicinal Chemistry: Systematic modification of the core structure to create libraries of analogs for screening against various biological targets, such as protein kinases and histone deacetylases. nih.govbiosynth.com The bromine atom can be replaced using Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions to introduce diverse substituents, potentially leading to the discovery of new drug candidates.

Materials Science: Synthesizing a series of novel dyes and pigments where the bromo and amino groups are functionalized to tune the optical absorption and emission properties. This could lead to materials for advanced displays, sensors, or functional coatings. orientjchem.org

Non-linear Optics: A focused effort on controlling the solid-state packing of this compound and its derivatives through co-crystallization, polymorphism screening, or incorporation into metal-organic frameworks (MOFs) to generate new, high-performance NLO materials. rsc.org

Catalysis: The design and synthesis of novel bidentate or tridentate ligands for transition metal catalysis. By reacting the amino group or substituting the bromine, a wide range of ligand systems could be developed and tested in various catalytic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-methoxy-5-nitroaniline, and how can intermediates be characterized?

- Methodological Answer :

- Step 1 : Start with 2-methoxy-5-nitroaniline as the precursor. Introduce bromine at the 4-position via electrophilic substitution using bromine (Br₂) in acetic acid or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) .

- Step 3 : Confirm intermediate structures using -NMR (e.g., aromatic proton splitting patterns) and FT-IR (e.g., nitro group absorption at ~1520 cm) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in a methanol/dichloromethane mixed solvent system.

- Data Collection : Use X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) and refine structures with SHELXL .

- Validation : Compare bond lengths (e.g., C-Br ~1.90 Å, C-NO ~1.48 Å) and angles with DFT-optimized geometries to identify deviations caused by crystal packing .

Q. What solvent systems are effective for purifying this compound without decomposition?

- Methodological Answer :

- Recrystallization : Use ethanol (60%) at 50–60°C, cooling to 0°C for crystal formation. Avoid prolonged heating to prevent nitro group reduction.

- Chromatography : Employ silica gel with a 3:7 ethyl acetate/hexane ratio. Monitor for byproducts (e.g., debrominated species) via LC-MS .

Advanced Research Questions

Q. How do substituent effects (Br, OMe, NO) influence the electronic structure of this compound?

- Methodological Answer :

- Computational Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density distributions. The bromine atom induces a strong electron-withdrawing effect, while the methoxy group donates electrons via resonance, creating a polarized aromatic system .

- Experimental Validation : Compare calculated vs. experimental UV-Vis spectra (e.g., λ shifts in DMSO) to assess conjugation effects .

Q. What strategies mitigate aggregation-induced artifacts in nonlinear optical (NLO) studies of this compound?

- Methodological Answer :

- Concentration Optimization : Use Z-scan techniques at concentrations ≤10 M in acetone to minimize aggregation, which artificially reduces two-photon absorption (2PA) cross-sections .

- Transient Absorption Spectroscopy : Probe excited-state dynamics with femtosecond pulses (e.g., 800 nm, 100 fs) to distinguish 2PA from excited-state absorption (ESA) contributions .

Q. How can conflicting NMR and X-ray data on nitro-group orientation be resolved?

- Methodological Answer :

- Dynamic NMR Analysis : Perform variable-temperature -NMR (e.g., 298–373 K) to detect rotational barriers around the C-NO bond. High barriers (>20 kcal/mol) suggest restricted rotation, explaining discrepancies between solution and solid-state data .

- Hirshfeld Surface Analysis : Use crystallographic data to quantify intermolecular interactions (e.g., hydrogen bonding with methoxy groups) that stabilize specific conformations .

Data Contradiction Analysis

Q. Why do computational predictions and experimental UV-Vis spectra diverge for this compound?

- Methodological Answer :

- Solvent Effects : Include polarizable continuum models (PCM) in DFT calculations to account for solvent-induced shifts. DMSO’s high polarity stabilizes charge-transfer states, red-shifting λ .

- Excited-State Geometry : Optimize geometries at the TD-DFT level to capture Franck-Condon transitions not evident in ground-state calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.